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Compound of Interest

Compound Name: 1-Bromo-2-methylpropan-2-ol

Cat. No.: B041836 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-Bromo-2-methylpropan-2-ol. Designed for researchers, scientists, and professionals in

drug development, this document details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in clearly

structured tables, accompanied by detailed experimental protocols and a workflow visualization

to facilitate a deeper understanding of the structural elucidation process for this compound.

Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following tables

summarize the predicted spectroscopic data for 1-Bromo-2-methylpropan-2-ol. These

predictions are based on established principles of spectroscopy and analysis of structurally

similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃,
Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.5 Singlet (s) 2H -CH₂Br

~ 2.5 Singlet (s) 1H -OH

~ 1.4 Singlet (s) 6H 2 x -CH₃
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Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃,
Reference: TMS)

Chemical Shift (δ, ppm) Assignment

~ 70 Quaternary Carbon (-C(CH₃)₂)

~ 45 Methylene Carbon (-CH₂Br)

~ 25 Methyl Carbons (2 x -CH₃)

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (alcohol)

2970 - 2850 Medium to Strong C-H stretch (alkane)

1470 - 1450 Medium C-H bend (alkane)

1380 - 1365 Medium C-H bend (gem-dimethyl)

1260 - 1000 Strong C-O stretch (tertiary alcohol)

650 - 550 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data
m/z Ratio Predicted Fragmentation

152/154 [M]+• (Molecular ion peak with Br isotopes)

137/139 [M - CH₃]+

93/95 [M - C(CH₃)₂OH]+ or [CH₂Br]+

73 [C(CH₃)₂OH]+

59 [C₃H₇O]+

Experimental Protocols
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The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample like 1-Bromo-2-methylpropan-2-ol. Instrument-specific parameters may require

optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-2-methylpropan-2-ol in
0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm

NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The spectral

width should typically be set from 0 to 10 ppm.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain

singlets for each unique carbon.

The spectral width should typically be set from 0 to 220 ppm. A sufficient number of scans

should be acquired to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place a single drop of 1-Bromo-2-
methylpropan-2-ol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a

second salt plate on top to create a thin liquid film.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:
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Record a background spectrum of the clean, empty sample holder.

Place the prepared salt plates into the sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is

presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 1-Bromo-2-methylpropan-2-ol in a volatile

organic solvent (e.g., dichloromethane or methanol).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

GC Separation:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column. The column temperature is programmed to ramp up to separate compounds

based on their boiling points and interactions with the column's stationary phase.

MS Analysis:

As the separated components elute from the GC column, they enter the ion source of the

mass spectrometer.

The molecules are ionized, typically by electron impact (EI).

The resulting charged fragments are separated by the mass analyzer based on their

mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound, such as 1-Bromo-2-methylpropan-2-ol, using the spectroscopic

techniques described.
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Caption: Workflow for Structural Elucidation.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromo-2-methylpropan-2-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041836#spectroscopic-data-for-1-bromo-2-
methylpropan-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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